5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole
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Description
This compound is a synthetic small molecule . It is available for pharmaceutical testing . The molecular formula is C18H15Cl3N2S2.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring substituted with various functional groups including chloro, methyl, and phenylsulfanyl groups .Scientific Research Applications
Synthesis and Molecular Structure
Researchers have developed various synthetic methodologies to create pyrazole derivatives, which are valuable in medicinal chemistry and materials science. For instance, the synthesis of pharmaceutically important heteroaromatic compounds from methyl phenyl sulfone showcases the utility of pyrazole structures in drug development (Yokoyama, Tsuji, & Imamoto, 1984). Similarly, the docking studies and X-ray crystallography of tetrazole derivatives provide insights into their molecular interactions and structural properties, contributing to the understanding of their biological activities (Al-Hourani et al., 2015).
Catalytic and Synthetic Applications
The use of sulfuric acid derivatives as recyclable catalysts for the synthesis of bis(pyrazolones) highlights the role of pyrazole derivatives in catalysis and green chemistry. These findings demonstrate how pyrazole derivatives can be employed as efficient catalysts in organic synthesis, promoting sustainability and cost-effectiveness in chemical processes (Tayebi et al., 2011).
Biological Activities
The investigation into the synthesis and biological activities of pyrazolyl aryl methanones derivatives reveals their potential as herbicidal and insecticidal agents. This research indicates the broad applicability of pyrazole derivatives in agriculture, offering new avenues for pest control strategies (Wang et al., 2015).
Material Science and Corrosion Inhibition
Pyrazole derivatives also find applications in material science, such as the development of acid dyes for leather applications. The synthesis and characterization of metal complexes with pyrazolone-based dyes demonstrate their utility in improving the quality and durability of leather products (Hussain et al., 2016). Additionally, pyrazole derivatives serve as effective corrosion inhibitors for metals, illustrating their significance in industrial applications and the preservation of infrastructure (Yadav et al., 2016).
Properties
IUPAC Name |
5-chloro-4-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methyl-3-(phenylsulfanylmethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2S2/c1-23-18(21)13(10-25-17-14(19)8-5-9-15(17)20)16(22-23)11-24-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCLVFLYUUJELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=CC=C2)CSC3=C(C=CC=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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